molecular formula C17H12Cl2N2OS2 B2805062 3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477855-96-2

3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No. B2805062
CAS RN: 477855-96-2
M. Wt: 395.32
InChI Key: AKHNCGSJAUTMKT-UHFFFAOYSA-N
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Description

This compound, also known as (3S)-3-{[(2,4-Dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, has a molecular formula of C17H12Cl2N2OS2 . It has an average mass of 395.326 Da and a monoisotopic mass of 393.976807 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazoloquinazolinone core, a dichlorophenyl sulfanyl group, and a methyl group . The exact spatial arrangement of these groups would require more detailed structural data.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results . More detailed information may be available in specialized chemical databases or literature.

Scientific Research Applications

Synthesis and Chemical Reactivity

One area of research focuses on the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones via intramolecular electrophilic cyclization. These compounds, including the one , have been synthesized through reactions involving halogens (bromine and iodine), chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride, leading to various derivatives with potential biological activity (Kut, Onysko, & Lendel, 2020).

Biological Activities

Research into the biological activities of thiazoloquinazolinones and their derivatives has demonstrated a wide range of pharmacological potentials. For example, studies on quinazolines and benzothiadiazine derivatives as potential alpha1-adrenoceptor antagonists have highlighted the significance of the thiazoloquinazolinone structure in contributing to high affinity for alpha1-adrenoceptors, suggesting potential uses in the development of therapeutic agents (Chern et al., 1998).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal activities of thiazoloquinazolinone derivatives. Compounds synthesized from this class have shown promising results against a variety of bacteria and fungi, indicating their potential as antimicrobial and antifungal agents. For instance, a study on the synthesis and antimicrobial study of thiazolo[2,3-b]benzo[h]quinazolines and thiazino[2,3-b]benzo[h]quinazolines revealed some compounds with significant antimicrobial activities, suggesting their applicability in this area (Gupta & Chaudhary, 2012).

Advanced Synthesis Techniques

The use of advanced synthesis techniques, such as ionic liquid-mediated methods, has been applied to the preparation of thiazoloquinazolinone derivatives, enhancing the efficiency and environmental friendliness of the synthesis process. Such methods not only provide a green chemistry approach but also open up new pathways for the synthesis of complex molecules with potential applications in medicinal chemistry and material science (Yadav, Dhakad, & Sharma, 2013).

properties

IUPAC Name

3-[(2,4-dichlorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS2/c18-10-5-6-15(13(19)7-10)23-8-11-9-24-17-20-14-4-2-1-3-12(14)16(22)21(11)17/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHNCGSJAUTMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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